![molecular formula C13H16N2O3 B15187676 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide CAS No. 92137-88-7](/img/structure/B15187676.png)
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.278 g/mol . This compound is characterized by the presence of an aminophenyl group attached to an oxolan ring, which is further connected to a propanamide moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The oxolan ring and propanamide moiety contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide can be compared with other similar compounds such as:
3-(4-Aminophenyl)-N-(2-oxoazepan-3-yl)propanamide: This compound contains a seven-membered ring instead of the oxolan ring, which may result in different chemical and biological properties.
N-(4-Aminophenyl)-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: This compound has an oxazolidin ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties .
Properties
CAS No. |
92137-88-7 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[3-(4-aminophenyl)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H16N2O3/c14-10-3-1-9(2-4-10)13(6-5-11(15)16)7-8-18-12(13)17/h1-4H,5-8,14H2,(H2,15,16) |
InChI Key |
ZCQPOYVQJHRHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(CCC(=O)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


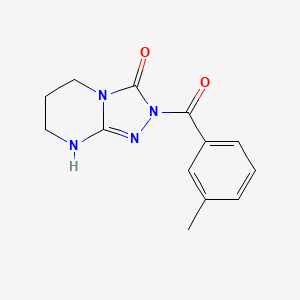
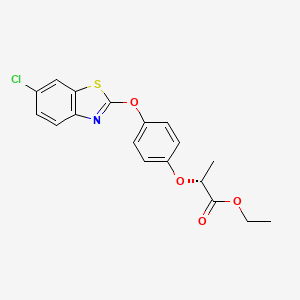
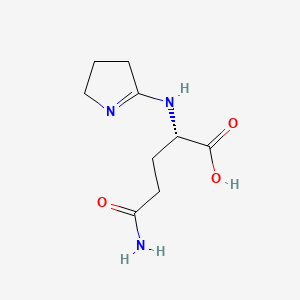
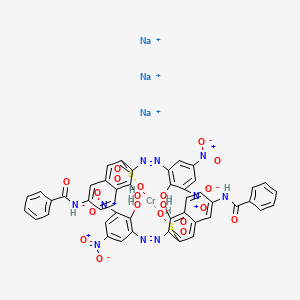
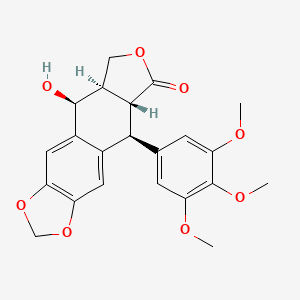
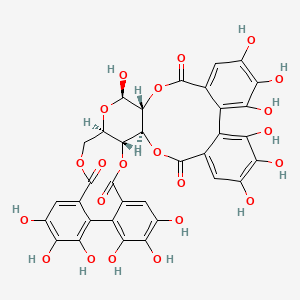
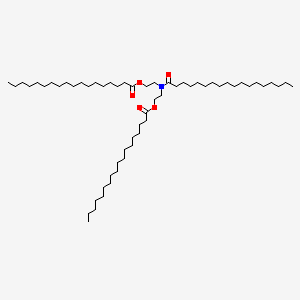

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
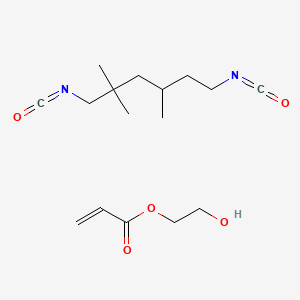
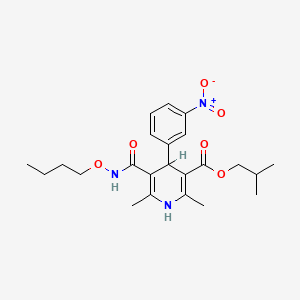
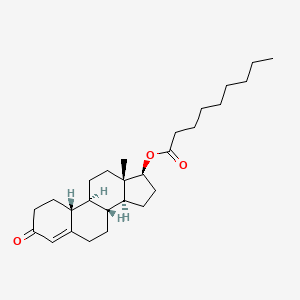
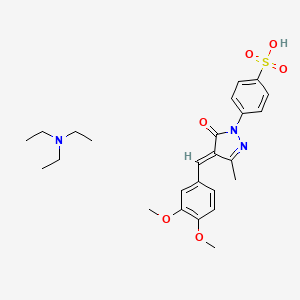
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
